CHOLESTERYL OLEATE, [OLEATE-1-14C]

Lipoprotein metabolism Cholesteryl ester transfer In vivo tracer kinetics

CHOLESTERYL OLEATE, [OLEATE-1-14C] (CAS 119259-98-2) is a carbon-14 radiolabeled cholesteryl ester in which the 14C label is specifically positioned at the carboxyl carbon (C-1) of the oleate acyl chain. This compound serves as a radiometric tracer for tracking the metabolic fate of the fatty acid moiety following cholesteryl ester hydrolysis, with commercial preparations typically supplied at 50–60 mCi/mmol specific activity and 0.1 mCi/mL concentration in toluene.

Molecular Formula C45H80O2
Molecular Weight 655.125
CAS No. 119259-98-2
Cat. No. B571193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHOLESTERYL OLEATE, [OLEATE-1-14C]
CAS119259-98-2
Molecular FormulaC45H80O2
Molecular Weight655.125
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1/i43+2
InChIKeyPRLUQOOFPFWUKQ-ZGPGEJHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHOLESTERYL OLEATE, [OLEATE-1-14C] (CAS 119259-98-2): Technical Overview and Procurement Context


CHOLESTERYL OLEATE, [OLEATE-1-14C] (CAS 119259-98-2) is a carbon-14 radiolabeled cholesteryl ester in which the 14C label is specifically positioned at the carboxyl carbon (C-1) of the oleate acyl chain . This compound serves as a radiometric tracer for tracking the metabolic fate of the fatty acid moiety following cholesteryl ester hydrolysis, with commercial preparations typically supplied at 50–60 mCi/mmol specific activity and 0.1 mCi/mL concentration in toluene . Unlike sterol-labeled analogs, the acyl-specific labeling enables discrete monitoring of oleate liberation and subsequent re-esterification into phospholipid pools without confounding signal from cholesterol backbone metabolism [1].

Why CHOLESTERYL OLEATE, [OLEATE-1-14C] Cannot Be Replaced by Unlabeled or Differently Labeled Cholesteryl Oleate Analogs


Substituting CHOLESTERYL OLEATE, [OLEATE-1-14C] with cold cholesteryl oleate eliminates radiometric detection capability entirely, while substitution with sterol-labeled 3H analogs or alternative acyl-labeled 3H tracers introduces quantitatively distinct metabolic behaviors that invalidate direct data comparability. The specific positioning of the 14C label at the oleate C-1 carboxyl carbon confers metabolic stability during intravascular processing that is not replicated by [9,10-3H]oleate-labeled analogs, which exhibit substantial label dissociation and plasma reappearance as dialyzable radioactivity [1]. Furthermore, the assay conditions optimized for this substrate—including pH optima of 3.5–4.5 and Km values of 20–25 μM across human cell types [2]—cannot be assumed transferable to unlabeled or fluorescent substrate analogs without revalidation, as kinetic parameters differ substantially between 4-methylumbelliferyl oleate and [1-14C]oleate substrates [3].

Quantitative Comparative Evidence: CHOLESTERYL OLEATE, [OLEATE-1-14C] Versus Closest Analogs


Superior Metabolic Tracer Fidelity: [1-14C]Oleate vs. [9,10-3H]Oleate Label in Lipoprotein Kinetics

In a direct head-to-head comparison, cholesteryl [1-14C]oleate demonstrated superior tracer fidelity compared to cholesteryl [9,10-3H]oleate when incorporated into LDL and HDL and reinjected into rats. The 3H-labeled analog exhibited large amounts of dialyzable radioactivity that reappeared in plasma unassociated with lipoprotein cholesteryl ester during kinetic studies, whereas the 14C radioactivity remained stably associated with the cholesteryl ester fraction [1]. After dialysis correction, the two tracers yielded identical plasma disappearance rates, confirming that the 14C label provides intrinsically accurate kinetic measurements without requiring post hoc mathematical correction [1].

Lipoprotein metabolism Cholesteryl ester transfer In vivo tracer kinetics

Differential Plasma Clearance: [1-14C]Oleate vs. [1,2,6,7-3H(N)]Sterol-Labeled Cholesteryl Oleate

In a direct comparative study, sterol-labeled [1,2,6,7-3H(N)]cholesteryl oleate and acyl-labeled cholesteryl [1-14C]oleate exhibited identical plasma clearance rates when incorporated into human LDL, but diverged significantly when incorporated into rat alpha- and beta-migrating LDL or human/rat HDL. In these latter lipoprotein contexts, the 3H sterol-labeled CE displayed a plasma clearance rate lower than the 14C acyl-labeled CE [1]. This divergence was mechanistically attributed to unesterified 3H cholesterol reappearing in plasma following hydrolysis and re-esterification, whereas 14C radioactivity remained associated with the intact CE [1].

Lipoprotein clearance Cholesteryl ester metabolism Dual-label experimental design

Validated Substrate Parameters for Acid Cholesteryl Esterase Assays Across Human Cell Types

Cholesteryl [1-14C]oleate has been rigorously characterized as a substrate for acid cholesteryl esterase across three human cell types, establishing cell-type-specific kinetic parameters that enable reproducible quantitative assays [1]. The pH optima for leucocytes, fibroblasts, and liver were determined to be 4.5, 4.0, and 3.5, respectively, while the substrate concentrations required for half-maximal activity (apparent Km) were 23 μM, 25 μM, and 20 μM, respectively [1]. These cell-type-specific differences in both pH dependence and substrate affinity underscore that the enzyme's environment modulates its catalytic properties, and that assay conditions validated for this specific radiolabeled substrate are essential for reproducible cross-study comparisons [1].

Lysosomal storage disorders Enzymology Acid lipase assay

Validated Neutral Cholesteryl Esterase Assay Conditions with Defined Component Stoichiometry

A quantitative assay for arterial neutral cholesteryl esterase using cholesteryl [1-14C]oleate has been established with precisely defined component concentrations, yielding a validated system for studying hormone-sensitive lipase activity in vascular tissue [1]. The optimized assay utilizes 6.0 μM cholesteryl [1-14C]oleate, 23.7 μM phosphatidylcholine, and 12.5 μM Na taurocholate in a mixed micelle system (molar ratio 1:4:2) at pH 7.0, with enzymatic activity stimulated 2-fold by 5 μM glucagon or 100 μM dibutyryl cAMP in an Mg-ATP-dependent manner [1]. This assay system enabled the first clear biochemical distinction between cytosolic neutral cholesteryl esterase and lysosomal acid cholesteryl esterase in arterial tissue [1].

Arterial cholesteryl esterase Hormone-sensitive lipase Foam cell biology

Evidence-Backed Application Scenarios for CHOLESTERYL OLEATE, [OLEATE-1-14C]


Dual-Label Lipoprotein Metabolism Studies Requiring Unambiguous Discrimination of Sterol and Acyl Fates

In experimental designs requiring simultaneous tracking of the cholesterol backbone and the oleate acyl chain, CHOLESTERYL OLEATE, [OLEATE-1-14C] serves as the acyl-specific tracer paired with sterol-labeled 3H analogs. Direct comparative evidence demonstrates that while sterol-labeled [1,2,6,7-3H(N)]cholesteryl oleate and [1-14C]oleate exhibit identical plasma clearance in human LDL, they diverge in other lipoprotein contexts due to 3H-cholesterol recycling, whereas 14C remains stably associated with the cholesteryl ester [1]. This differential behavior enables clean discrimination of sterol versus acyl metabolic fates when the two tracers are co-administered [1].

Acid Cholesteryl Esterase Activity Assays in Human Cell Lines for Lysosomal Storage Disease Research

For quantitative measurement of acid cholesteryl esterase (lysosomal acid lipase) activity in human leucocytes, fibroblasts, or liver tissue, CHOLESTERYL OLEATE, [OLEATE-1-14C] provides validated cell-type-specific kinetic parameters including pH optima (4.5, 4.0, and 3.5, respectively) and apparent Km values (23, 25, and 20 μM, respectively) [2]. These established parameters enable reproducible cross-laboratory comparisons and diagnostic assay development for Wolman disease and cholesteryl ester storage disease, whereas fluorogenic substrate data cannot be directly extrapolated due to substantially different kinetic behavior [2].

Arterial Neutral Cholesteryl Esterase Assays for Atherosclerosis and Foam Cell Research

CHOLESTERYL OLEATE, [OLEATE-1-14C] enables the validated quantitative assay of neutral cholesteryl esterase (hormone-sensitive lipase) in arterial tissue, using defined mixed-micelle conditions (6.0 μM substrate, 23.7 μM phosphatidylcholine, 12.5 μM Na taurocholate) at pH 7.0 [3]. This assay system, which demonstrates 2-fold stimulation by glucagon or dibutyryl cAMP in an Mg-ATP-dependent manner, provides the radiometric sensitivity required to distinguish cytosolic neutral esterase activity from lysosomal acid esterase in vascular cells and foam cell preparations [3].

Lipoprotein Tracer Studies in Species Lacking Plasma Cholesteryl Ester Transfer Activity

In rat models (which lack endogenous cholesteryl ester transfer protein activity), CHOLESTERYL OLEATE, [OLEATE-1-14C] provides superior tracer fidelity compared to [9,10-3H]oleate-labeled analogs. The 14C label remains stably associated with the lipoprotein cholesteryl ester fraction throughout intravascular kinetic studies, whereas the 3H label generates large amounts of dialyzable, non-lipoprotein-associated radioactivity that reappears in plasma, necessitating post hoc dialysis correction [1]. This metabolic stability advantage makes [1-14C]oleate the preferred tracer for CETP-deficient model systems [1].

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